2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Description
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic compound featuring a propan-1-one backbone substituted with a 2,5-dimethylphenoxy group at the second carbon and a piperazine ring at the first carbon, forming a hydrochloride salt.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-11-4-5-12(2)14(10-11)19-13(3)15(18)17-8-6-16-7-9-17;/h4-5,10,13,16H,6-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSUPSUFMWTPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, with the CAS number 1334148-87-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound exhibits a unique structural framework that may confer various biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The chemical structure and properties of this compound are summarized below:
| Property | Value |
|---|---|
| Chemical Formula | C15H23ClN2O2 |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | 2-(2,5-dimethylphenoxy)-1-piperazin-1-ylpropan-1-one hydrochloride |
| Appearance | White powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of resistant pathogens, addressing the global concern of antimicrobial resistance. For instance, molecular docking studies suggest favorable interactions with bacterial targets, enhancing their potential as antimicrobial agents .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. In vitro assays have demonstrated that related compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, a study highlighted that derivatives of piperazine exhibited notable anti-inflammatory effects in carrageenan-induced edema models . While specific data on this compound's anti-inflammatory activity is limited, its structural analogs suggest similar potential.
Cytotoxicity
Cytotoxic studies on structurally related compounds have shown varying degrees of toxicity against cancer cell lines. For instance, certain piperazine derivatives have been reported to induce apoptosis in tumor cells while sparing normal cells . Although direct studies on this compound are sparse, its structural characteristics imply it may possess similar cytotoxic properties.
Molecular Docking Studies
Molecular docking simulations provide insights into the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively interact with proteins involved in inflammation and microbial resistance pathways .
Case Study: In Vivo Efficacy
A recent study explored the efficacy of piperazine derivatives in treating inflammatory conditions. The results indicated significant reductions in inflammation markers in treated animal models compared to controls . Although this study did not directly test our compound, it underscores the therapeutic potential of piperazine-based compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antidepressant Effects : Preliminary studies suggest that the compound may act as an antidepressant by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Research indicates potential anticancer activity, as compounds with similar structures have shown inhibition of cancer cell proliferation. This suggests that 2-(2,5-Dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride may also impact cancer growth pathways .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Neurological Disorders : Given its potential to cross the blood-brain barrier, it may be useful in treating conditions such as depression and anxiety.
- Cancer Treatment : Its ability to inhibit certain cancer cell lines positions it as a candidate for further investigation in oncology .
- Antimicrobial Activity : Some studies suggest that derivatives of piperazine compounds exhibit antimicrobial properties, which could extend to this compound .
Table 1: Summary of Biological Activities
Several studies have documented the effects and applications of similar compounds:
- Study on Antidepressants : Research on piperazine derivatives has shown promising results in alleviating symptoms of depression by enhancing serotonin receptor activity. This suggests that this compound may have similar effects .
- Cancer Research : A related study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells. This indicates the potential for this compound as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred from hydrochloride salt formation, similar to 4-FMC .
Pharmacological and Functional Differences
- Target Compound vs. Cathinones: The piperazine ring in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life or altered blood-brain barrier penetration, compared to 4-FMC’s methylamino group.
- Synthetic Utility : Unlike the phthalazine derivative (), which is designed for enzyme inhibition, the target compound’s simpler structure suggests broader receptor interactions, though its discontinuation hints at suboptimal performance in preclinical studies .
Research Findings and Implications
- Comparative studies with 4-FMC would require testing affinity for monoamine transporters .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(2,5-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, and how is purity validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, starting materials like 1-(2,5-dimethylphenyl)piperazine (or derivatives) may react with activated carbonyl intermediates under reflux conditions. A common approach involves TFA-mediated deprotection in dichloromethane (DCM), followed by neutralization and extraction .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) is used to confirm purity (>95%), while Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Mass Spectrometry (HRMS) validate molecular mass and structural integrity. and NMR are critical for confirming substituent positions and coupling constants .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Handling : Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors.
- Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid long-term storage due to potential degradation .
- Disposal : Follow hazardous waste protocols, including neutralization (if required) and disposal via certified chemical waste services .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR : NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm). NMR confirms carbonyl groups (~170 ppm) and aromatic carbons .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch ~1650 cm, N-H bends in piperazine) .
- HRMS/ESIMS : Validates molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, particularly in multi-step reactions?
- Reaction Conditions : Optimize temperature (e.g., 50°C for TFA-mediated reactions), solvent polarity (DCM vs. THF), and stoichiometry. Use catalysts like DMAP for acylations .
- Purification : Employ column chromatography with gradients (e.g., 5–20% MeOH in DCM) or recrystallization from ethanol/water mixtures. Monitor intermediates via TLC .
- Yield Improvement : Sequential quenching (e.g., NaOH for neutralization) and extraction (3× with DCM) reduce product loss .
Q. How should researchers address discrepancies between calculated and experimental purity values?
- Analytical Validation : Cross-check HPLC methods (e.g., C18 columns, UV detection at 254 nm) with orthogonal techniques like Karl Fischer titration for water content.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products). Adjust reaction conditions to minimize side reactions .
Q. What strategies are recommended for analyzing and mitigating hydrolytic degradation?
- Stability Studies : Conduct accelerated degradation tests under acidic/basic conditions (pH 1–14) and monitor via HPLC. Hydrolysis of the carbonyl or ether linkage is a common degradation pathway.
- Stabilization : Use lyophilization for long-term storage or formulate with excipients (e.g., cyclodextrins) to protect labile groups .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modifications : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the phenyl or piperazine rings. Compare bioactivity (e.g., receptor binding assays) to identify critical pharmacophores .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like 5-HT receptors .
Methodological Considerations
Q. What protocols are recommended for scaling up synthesis without compromising purity?
- Process Chemistry : Transition from batch to flow chemistry for better heat/mass transfer. Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
- Quality Control : Implement ICP-MS for heavy metal screening and chiral HPLC to ensure enantiomeric purity (if applicable) .
Q. How should researchers validate the absence of genotoxic impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
